REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10].[Cl:14][C:15]1[CH:16]=[C:17](OS(C(F)(F)F)(=O)=O)[CH:18]=[N:19][CH:20]=1>C(OCC)(=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:14][C:15]1[CH:20]=[N:19][CH:18]=[C:17]([C:13]#[C:12][Si:9]([CH3:11])([CH3:10])[CH3:8])[CH:16]=1 |^1:40,54|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
0.538 g
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Name
|
copper (I) iodide
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stir for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filter through diatomaceous earth
|
Type
|
WASH
|
Details
|
wash with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:80 ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.51 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |